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Compound of Interest

Compound Name: 5-Bromoquinolin-6-ol

Cat. No.: B180085

A Note on Data Availability: Despite a comprehensive search of chemical databases and
scientific literature, specific experimental spectroscopic data (*H NMR, 3C NMR, IR, and Mass
Spectrometry) for 5-Bromoquinolin-6-ol could not be located. This compound is a less
common isomer, with the vast majority of published data pertaining to its structural isomer, 5-
Bromoquinolin-8-ol.

This guide will, therefore, provide a detailed overview of the expected spectroscopic
characteristics of a bromo-hydroxyquinoline compound, utilizing data from the closely related
and well-documented isomer, 5-Bromoquinolin-8-ol, for illustrative purposes. The experimental
protocols described are generalized procedures applicable to the analysis of such compounds.

Spectroscopic Data Summary (for 5-Bromoquinolin-
8-ol)

The following tables summarize the spectroscopic data available for 5-Bromoquinolin-8-ol. It is
crucial to note that while the overall spectral features will share similarities, the precise
chemical shifts, coupling constants, and fragmentation patterns for 5-Bromoquinolin-6-ol will
differ due to the different substitution pattern on the quinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
for 5-Bromoquinolin-8-ol

1H NMR (Proton NMR) Data
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Chemical Shift (6, ppm) Multiplicity Assighment
~8.92 dd H-2
~8.27 dd H-4
~7.83 d H-6
~7.38 dd H-3
~7.34 d H-7

Note: Data is approximate and may vary based on solvent and experimental conditions.[1]

13C NMR (Carbon NMR) Data

Chemical Shift (6, ppm) Assignment
~155.79 C-8

~151.25 C-2

~146.20 C-4

~136.38 C-8a

~128.42 C-6

~123.36 C-3

~119.24 C-4a

~118.90 C-7

~106.41 C-5

Note: Data is approximate and may vary based on solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy Data for 5-Bromoquinolin-8-

ol

© 2025 BenchChem. All rights reserved.

2/7

Tech Support


https://www.benchchem.com/product/b075139
https://www.benchchem.com/product/b075139
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Interpretation

3400-3100 (broad) O-H stretching (phenolic)

3100-3000 Aromatic C-H stretching

1600-1450 Aromatic C=C and C=N ring stretching
~1270 C-0O stretching (phenolic)

Below 800 C-Br stretching, C-H out-of-plane bending

Note: Based on typical IR absorptions for substituted quinolines and phenols.

Mass Spectrometry (MS) Data for 5-Bromoquinolin-8-ol

miz Value Interpretation

[M]* Molecular ion peak (characteristic isotopic

223/225 .
pattern for Bromine)

144 [M-Br]*+

116 [M-Br-COJ*

Note: Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a
solid organic compound such as a bromo-hydroxyquinoline derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy
e Sample Preparation:
o Accurately weigh 5-10 mg of the sample for *H NMR and 20-50 mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs) in a clean, dry vial. DMSO-ds is often a good choice for hydroxy-
substituted compounds.
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o Transfer the solution into a standard 5 mm NMR tube, filtering through a small plug of
glass wool if any particulate matter is present.

o Data Acquisition:

o H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard one-
pulse sequence is typically used with a spectral width of 12-15 ppm. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio, with a relaxation delay of
1-5 seconds.

o 13C NMR: Acquire the spectrum using a standard proton-decoupled pulse sequence. The
spectral width is typically set to 200-220 ppm. A significantly larger number of scans is
required compared to *H NMR due to the low natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place the mixture into a pellet die and compress it under high pressure to form a small,
transparent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of an FTIR spectrometer.

o Record the spectrum, typically in the range of 4000-400 cm~1. A background spectrum of
the empty sample compartment should be recorded and automatically subtracted from the
sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction:
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o The sample can be introduced into the mass spectrometer via direct infusion or after
separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).

e |onization:

o Electron lonization (El) is a common technique for volatile and thermally stable
compounds, which typically produces a detailed fragmentation pattern.

o Electrospray lonization (ESI) is a softer ionization technique often used for less volatile or
thermally sensitive molecules, which may result in a more prominent molecular ion peak.

o Mass Analysis and Detection:

o The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o The detector records the abundance of each ion, resulting in the mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 5-Bromoquinolin-6-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180085#spectroscopic-data-for-5-bromoquinolin-6-ol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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